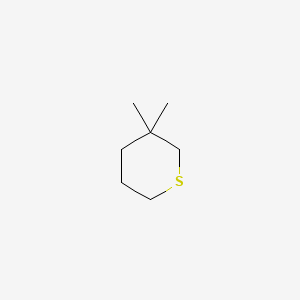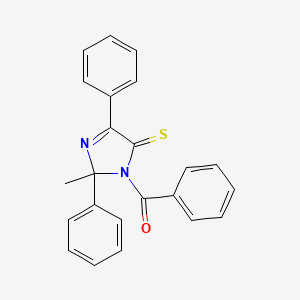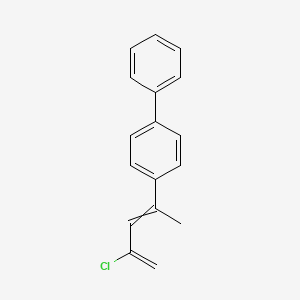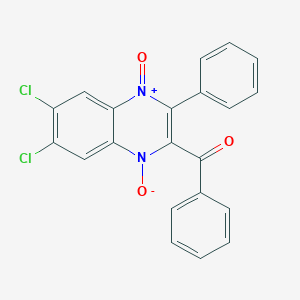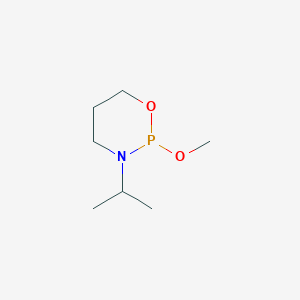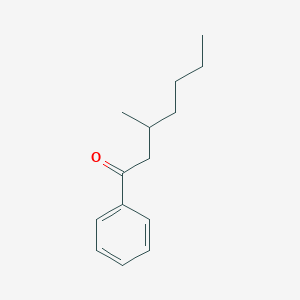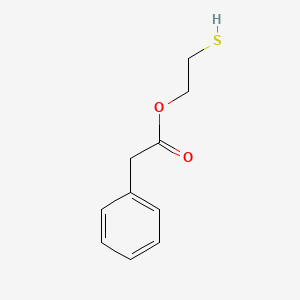![molecular formula C24H28N2O8 B14614483 [2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate CAS No. 59573-55-6](/img/structure/B14614483.png)
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate is a complex organic compound with the molecular formula C24H28N2O8 and a molecular weight of 472.4877 This compound is known for its unique structure, which includes multiple functional groups such as hydroxyl, amide, and ester groups
Vorbereitungsmethoden
The synthesis of [2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate involves several steps, typically starting with the preparation of the cyclohexyl core followed by the introduction of the functional groups. The synthetic route often includes the following steps:
Formation of the Cyclohexyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclohexyl ring.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Formation of Amide Groups: The amide groups are formed by reacting the intermediate compound with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the hydroxyl groups with acetic anhydride to form the acetate ester.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide or potassium dichromate.
Reduction: The compound can undergo reduction reactions to convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The acetate ester can be hydrolyzed to form the corresponding alcohol using acidic or basic conditions.
Condensation: The compound can participate in condensation reactions to form larger molecules, such as polyamides or polyesters.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of [2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with cell membranes .
Vergleich Mit ähnlichen Verbindungen
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate can be compared with other similar compounds, such as:
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] benzoate: Similar structure but with a benzoate ester instead of an acetate ester.
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] propionate: Similar structure but with a propionate ester.
[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] butyrate: Similar structure but with a butyrate ester.
These compounds share similar functional groups but differ in the ester moiety, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific ester group, which may confer distinct properties and applications.
Eigenschaften
CAS-Nummer |
59573-55-6 |
|---|---|
Molekularformel |
C24H28N2O8 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
[2,3-dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate |
InChI |
InChI=1S/C24H28N2O8/c1-15(27)34-22-19(26-24(31)33-14-17-10-6-3-7-11-17)12-18(20(28)21(22)29)25-23(30)32-13-16-8-4-2-5-9-16/h2-11,18-22,28-29H,12-14H2,1H3,(H,25,30)(H,26,31) |
InChI-Schlüssel |
KWQZCDOBVADBLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(CC(C(C1O)O)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
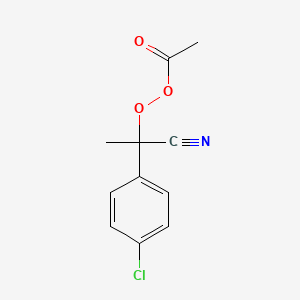
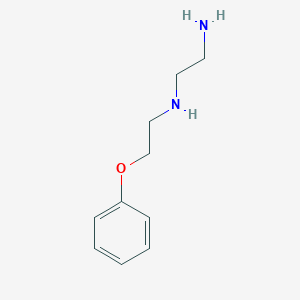
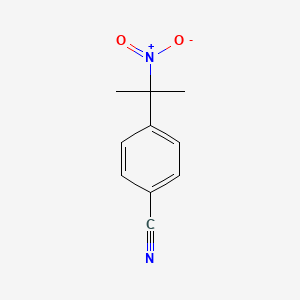
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
